

An In-depth Technical Guide to the Nickel-Tellurium Phase Diagram

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Compound of Interest

Compound Name: Nickel telluride

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This technical guide provides a comprehensive overview of the nickel-tellurium (Ni-Te) binary phase diagram, catering to researchers, scientists, and professionals in drug development who may encounter this system in various applications, including as a non-enzymatic glucose sensor. The document summarizes key quantitative data, details experimental methodologies for phase diagram determination, and presents a visual representation of the phase equilibria.

Quantitative Data of the Ni-Te System

The Ni-Te system is characterized by several intermediate phases and invariant reactions. The following tables consolidate the crystallographic data for the solid phases and the temperatures and compositions of the key invariant reactions.

Table 1: Crystallographic Data of Solid Phases in the Nickel-Tellurium System

Phase	Pearson Symbol	Space Group	Prototype
γ Ni	cF4	Fm-3m	Cu
β 1	cF28*	Fm-3m	-
β 2	mP8	P2/m	-
δ	hP4	P6/mmc	NiAs
γ 1	-	-	-
γ 2	-	-	-
NiTe ₂	-	-	Cd(OH) ₂
Ni ₃ Te ₂	-	-	-

*Note: The β 1 phase has been reported with a cF28 Pearson symbol and Fm-3m space group.
[1] Other phases such as Ni₂Te₃ have also been synthesized.[2]

Table 2: Invariant Reactions in the Nickel-Tellurium System

Reaction	Temperature (°C)	Composition (at. % Te)
$L \leftrightarrow \gamma$ Ni + β 1	~900	~35
$L + \beta$ 2 \leftrightarrow β 1	~900	~40
$L \leftrightarrow \beta$ 2 + δ	~850	~48
$L + \gamma$ 1 \leftrightarrow δ	~780	~58
$L \leftrightarrow \gamma$ 1 + γ 2	~770	~62
$L + \text{NiTe}_2 \leftrightarrow \gamma$ 2	~460	~68
$L \leftrightarrow \text{NiTe}_2 + \text{Te}$	~430	~75

*Note: The temperatures and compositions are approximate values based on the calculated phase diagram and experimental data.[3][4]

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-Te phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the constituent phases.^{[5][6]}

2.1 Sample Preparation

High-purity nickel and tellurium are weighed and mixed in the desired atomic ratios. The mixture is then sealed in an evacuated quartz ampoule to prevent oxidation during heating. The samples are typically homogenized by melting and holding at a high temperature, followed by slow cooling or quenching to preserve specific phase structures.

2.2 Differential Thermal Analysis (DTA)

DTA is a primary technique for determining the temperatures of phase transitions such as melting, eutectic, and peritectic reactions.^[6]

- Apparatus: A differential thermal analyzer equipped with a furnace, sample and reference holders (e.g., alumina crucibles), and temperature sensors.
- Procedure:
 - A small amount of the prepared alloy is placed in the sample crucible, with an inert reference material (e.g., alumina powder) in the reference crucible.
 - The samples are heated and cooled at a controlled rate (e.g., 10°C/min).
 - The temperature difference between the sample and the reference is recorded as a function of temperature.
 - Endothermic and exothermic peaks in the DTA curve correspond to phase transformation temperatures.

2.3 X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the different phases present in the alloys at various compositions and temperatures.[2]

- Apparatus: An X-ray diffractometer with a monochromatic X-ray source (e.g., Cu K α).
- Procedure:
 - The equilibrated and quenched alloy samples are ground into a fine powder.
 - The powder is mounted on a sample holder and placed in the diffractometer.
 - The sample is irradiated with X-rays over a range of angles (2θ).
 - The resulting diffraction pattern is a plot of X-ray intensity versus 2θ .
 - The positions and intensities of the diffraction peaks are used to identify the crystal structure and lattice parameters of the phases present by comparing them to crystallographic databases.

2.4 Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

SEM-EDS is employed to observe the microstructure of the alloys and to determine the chemical composition of the constituent phases.[5]

- Apparatus: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.
- Procedure:
 - The alloy samples are mounted in a resin, polished to a mirror finish, and may be etched to reveal the microstructure.
 - The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface.
 - The resulting images reveal the morphology and distribution of the phases.

- The EDS detector collects the characteristic X-rays emitted from the sample to determine the elemental composition of each phase.

Visual Representation of the Ni-Te Phase Diagram

The following diagram, generated using the DOT language, provides a schematic representation of the key features of the nickel-tellurium phase diagram based on published assessments.^{[1][3][4]}

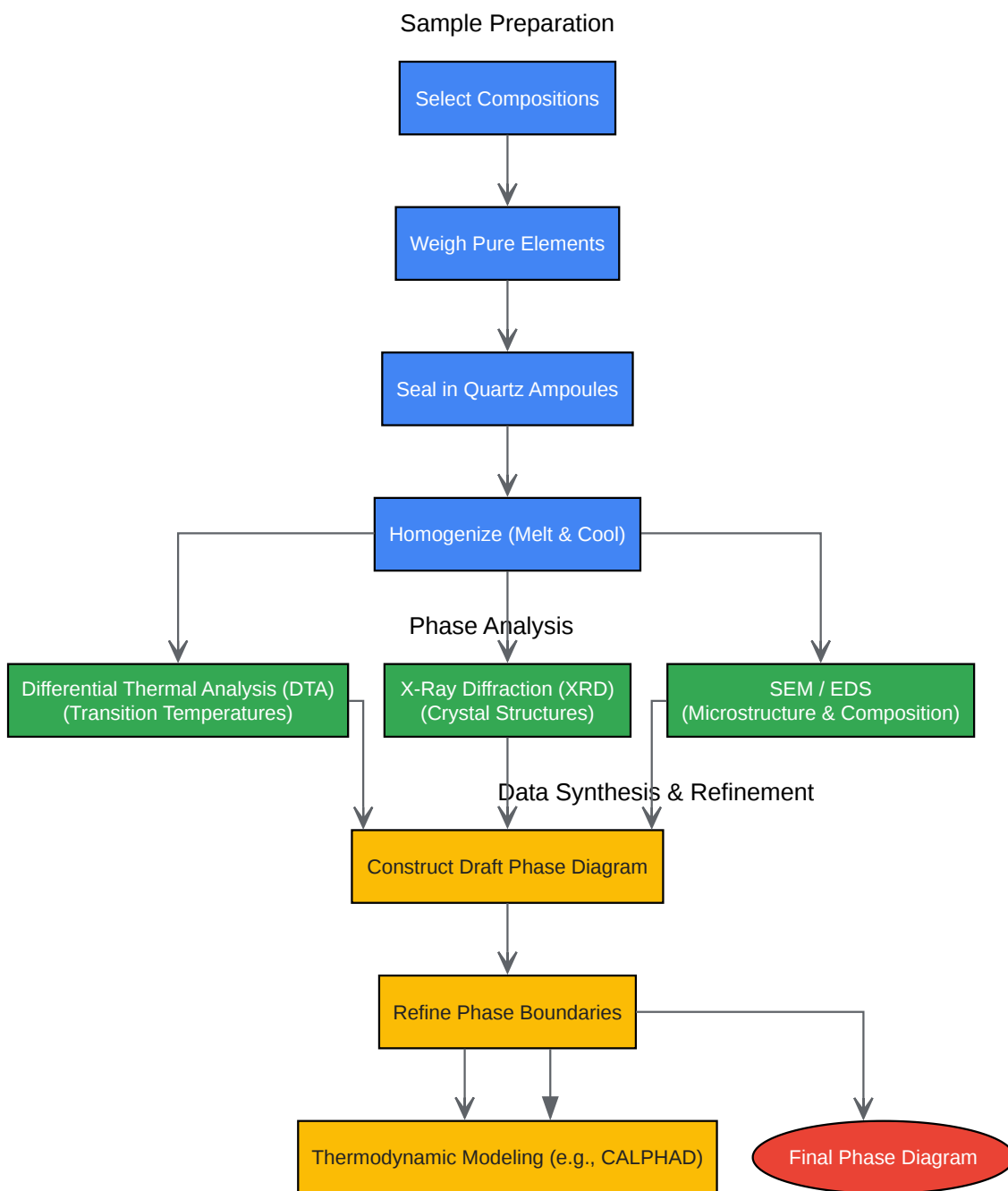


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A simplified representation of the Nickel-Tellurium phase diagram.

Logical Relationships in Phase Diagram Determination

The experimental workflow for determining a phase diagram involves an iterative process of sample preparation, thermal analysis, and microstructural characterization. The logical flow of this process is depicted in the following diagram.



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